molecular formula C17H18FN3O2S2 B2821283 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 681222-88-8

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2821283
CAS No.: 681222-88-8
M. Wt: 379.47
InChI Key: DTSWKKWHWAICDE-UHFFFAOYSA-N
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Description

Research Applications and Value N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates a central thiazole ring, a heterocycle recognized as a versatile and privileged scaffold in pharmaceutical development due to its diverse biological activities and presence in many therapeutic agents . The molecule is further functionalized with a 4-fluorophenyl group and a pyrrolidine-based acetamide chain, modifications that are often employed to fine-tune the compound's physicochemical properties and interaction with biological targets. Mechanism of Action and Research Utility While the specific biological profile of this compound requires empirical determination, its molecular architecture suggests significant potential as a key intermediate or lead compound for biological screening. The thiazole nucleus is a common feature in molecules that act as enzyme inhibitors and receptor modulators . Compounds bearing the 2-aminothiazole motif, in particular, have been extensively investigated and demonstrated a broad spectrum of pharmacological activities in preclinical research, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . The presence of the thioether linkage and the pyrrolidine moiety may influence its binding affinity and selectivity towards specific enzymatic systems. This compound is supplied as a chemical tool to facilitate investigations into structure-activity relationships (SAR), the development of novel therapeutic agents, and biochemical pathway analysis. Notice : This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWKKWHWAICDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20FN3O2S2C_{18}H_{20}F_{N_3}O_2S_2, with a molecular weight of 393.5 g/mol. Its IUPAC name is N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide, indicating a complex structure that may influence its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the thiazole structure could lead to enhanced activity against cancer cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound 1A-431 (skin cancer)< 0.5
Compound 2Jurkat (leukemia)< 0.8
N-(4-(4-fluorophenyl)...VariousTBD

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In particular, compounds similar to N-(4-(4-fluorophenyl)... demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ). The SAR analysis revealed that specific substituents on the thiazole ring enhance anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEffective Dose (ED50)Reference
Compound APTZ-induced seizures10 mg/kg
Compound BMaximal electroshock test5 mg/kg

Antimicrobial Activity

N-(4-(4-fluorophenyl)... has been investigated for its antimicrobial properties as well. Studies have shown that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazole moiety exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Reference
Compound XStaphylococcus aureus31.25
Compound YEscherichia coli15.62

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives indicate that specific functional groups significantly affect biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity and anticonvulsant effects . The thiazole ring's position and substituents are critical determinants in optimizing the pharmacological profile of these compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of N-(4-(4-fluorophenyl)...:

  • Anticancer Studies : A recent study evaluated the efficacy of this compound against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Anticonvulsant Trials : In vivo studies demonstrated that this compound significantly reduced seizure duration and frequency in animal models, suggesting its potential as an anticonvulsant agent.
  • Antimicrobial Efficacy : Clinical isolates were tested against this compound, revealing potent antibacterial activity, particularly against resistant strains.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties.

Cytotoxicity Studies

Cytotoxicity evaluations against various human cancer cell lines have shown promising results:

Compound Cell Line IC50 (µM)
N-(4-(4-fluorophenyl)thiazol...)A4313.5
N-(4-(4-fluorophenyl)thiazol...)HT-295.0
N-(4-(4-fluorophenyl)thiazol...)PC37.0

These results indicate potent activity against these cancer cell lines, suggesting that this compound could be developed further as an anticancer agent.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting critical enzymes involved in inflammatory responses.

Inhibition Studies

Compound Target Enzyme IC50 (µM)
N-(4-(4-fluorophenyl)thiazol...)p38 MAPK0.9
N-(4-(4-fluorophenyl)thiazol...)PDE41.5

These findings indicate that the compound may serve as a therapeutic agent for inflammatory diseases.

Study on Anticancer Properties

A study investigated the anticancer effects of similar thiazole derivatives, revealing that they significantly inhibited tumor growth in preclinical models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing anticancer efficacy.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of thiazole derivatives, demonstrating their effectiveness in reducing TNFα levels in serum during preclinical trials involving rodent models. This supports the hypothesis that such compounds could be developed as therapeutic agents for inflammatory diseases.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Thioether vs.
  • Pyrrolidinyl vs. Piperazine Groups: Pyrrolidine’s smaller ring size and reduced basicity (compared to piperazine) could lower off-target interactions, as seen in pyrrolidinone-containing analogs .
  • Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine atom in the target compound may increase metabolic stability relative to electron-donating methoxy groups in Compound 13 .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and pyrrolidinyl ketone coupling. Key steps include:

  • Condensation of 4-(4-fluorophenyl)thiazol-2-amine with activated thioacetate derivatives.
  • Thiol-ene reactions or nucleophilic substitution for thioether bond formation. Intermediates are characterized via TLC for reaction monitoring and NMR (¹H/¹³C), IR , and HRMS for structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl, pyrrolidinyl).
  • IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .

Q. What are the primary hypothesized pharmacological targets for this compound?

Preclinical studies suggest potential interactions with:

  • Kinases (e.g., tyrosine kinases) due to the thiazole and pyrrolidinyl motifs.
  • Apoptosis pathways via modulation of Bcl-2/Bax ratios.
  • Cellular redox systems through thiol-disulfide interactions .

Q. What stability profiles are observed under varying pH and temperature conditions?

Stability studies in buffers (pH 3–9) and temperatures (4–37°C) show:

  • Optimal stability : Neutral pH (pH 7) and refrigerated conditions.
  • Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions. Monitoring via HPLC or LC-MS is recommended for quantifying degradation products .

Advanced Research Questions

Q. How can conflicting NMR data from different solvent systems be resolved during structural elucidation?

Discrepancies arise from solvent polarity effects on chemical shifts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-carbon interactions.
  • Solvent titration : Observes shift changes in DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding interactions.
  • Computational modeling : DFT calculations predict shifts for comparison .

Q. What strategies optimize reaction yields in synthesizing thioacetamide derivatives?

Yield optimization involves:

  • Catalyst screening : Use of DMAP or triethylamine for acyl transfer reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of thiol groups.
  • Temperature control : Stepwise heating (40–60°C) minimizes side reactions .

Q. How do researchers validate compound selectivity against related enzymes in vitro?

  • Enzyme inhibition assays : Test against isoform panels (e.g., kinase isoforms) using fluorescence-based ATP competition assays.
  • Negative controls : Include structurally similar but inactive analogs to rule off-target effects.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics .

Q. What analytical approaches reconcile computational bioactivity predictions with experimental data?

Discrepancies are addressed via:

  • Molecular dynamics simulations : Assess ligand-protein binding stability over time.
  • Docking studies (AutoDock, Glide) : Compare predicted binding poses with mutagenesis data.
  • SAR analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to validate activity trends .

Q. How to address low reproducibility in biological activity across cell lines?

  • Assay standardization : Use identical passage numbers, serum concentrations, and incubation times.
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to rule out permeability issues.
  • Pathway inhibition profiling : RNA-seq or phosphoproteomics identifies cell line-specific signaling .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Challenges include poor crystal growth due to molecular flexibility. Solutions:

  • Crystallization additives : PEG-based precipitants improve lattice formation.
  • SHELXL refinement : Utilizes twin refinement and anisotropic displacement parameters for high-resolution data (e.g., <1.2 Å) .

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